molecular formula C6H5F2N5S B2364934 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946817-58-8

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2364934
CAS No.: 1946817-58-8
M. Wt: 217.2
InChI Key: YBPWOJDPMYBPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a high-purity chemical reagent designed for pharmaceutical and life sciences research. This compound belongs to the 1,3,4-thiadiazole family, a class of nitrogen-sulfur heterocycles recognized for their significant and diverse biological activities. Researchers value these scaffolds for their potential in developing new therapeutic agents. The core structure of 1,3,4-thiadiazole has been extensively studied and shown to exhibit a range of pharmacological properties, including antitumor, antibacterial, and antifungal activities . The molecular architecture of this specific compound, which incorporates a pyrazole ring linked to a 2-amino-1,3,4-thiadiazole core, is of particular interest in medicinal chemistry. Such structures are frequently investigated as potential inhibitors of key enzymes involved in disease pathways, such as dihydrofolate reductase (DHFR) or carbonic anhydrase . The presence of the difluoromethyl group on the pyrazole ring is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets. This reagent is supplied with detailed analytical data to ensure its identity and purity, providing researchers with a reliable tool for their investigative work. It is intended for use in assays such as in vitro screening against human cancer cell lines (e.g., hepatocellular carcinoma HepG-2 and lung cancer A-549) and antimicrobial susceptibility testing. Handle this product with appropriate safety precautions in a laboratory setting. This chemical is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[2-(difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N5S/c7-5(8)13-3(1-2-10-13)4-11-12-6(9)14-4/h1-2,5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPWOJDPMYBPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)F)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1-(Difluoromethyl)-1H-Pyrazole

The difluoromethyl group is introduced via cyclocondensation of β-enamino diketones with hydrazine derivatives. A modified Pianoski protocol employs:

  • Reagents : 1,1,1-trifluoro-3-(dimethylamino)-2-propen-1-one and difluoromethylating agents (e.g., ClCF₂H).
  • Conditions : Boron trifluoride diethyl etherate (BF₃·OEt₂) catalysis in acetonitrile under reflux (7 hours).
  • Yield : 63–94% for analogous trifluoromethylated pyrazoles.

Mechanism : BF₃·OEt₂ facilitates electrophilic substitution, directing regioselectivity toward the 5-position of the pyrazole.

Construction of the 1,3,4-Thiadiazole Core

Thiosemicarbazide Intermediate Formation

Thiosemicarbazides serve as precursors for thiadiazole cyclization. A two-step process is employed:

  • Step 1 : Reaction of 4-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate to form 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide.
  • Step 2 : Cyclization with carbon disulfide (CS₂) in alkaline conditions (KOH/EtOH) yields 5-substituted 1,3,4-thiadiazole-2-amines.

Adaptation : For the target compound, thiosemicarbazide derived from pyrazole-5-carbaldehyde replaces the phenyl group.

Oxidative Cyclization

Optimized conditions from trifluoromethylated hybrids include:

  • Oxidant : Molecular iodine (1.2 equiv).
  • Base : Sodium carbonate (3.0 equiv).
  • Solvent : 1,4-Dioxane under reflux (4 hours).
  • Yield : 50–56% for analogous thiadiazole-pyrazole hybrids.

Key Consideration : Electron-withdrawing substituents on the pyrazole improve cyclization efficiency.

Coupling Strategies for Molecular Hybridization

Direct Cyclocondensation

A one-pot approach merges pyrazole and thiadiazole syntheses:

  • Combine 1-(difluoromethyl)-1H-pyrazol-5-amine with thiosemicarbazide.
  • Cyclize using iodine/Na₂CO₃ in dioxane.

Advantage : Reduces intermediate isolation steps.
Limitation : Competitive side reactions may lower yields.

Post-Functionalization of Preformed Thiadiazoles

Alternative route:

  • Synthesize 2-amino-1,3,4-thiadiazole-5-thiol.
  • Couple with 5-bromo-1-(difluoromethyl)-1H-pyrazole via SNAr reaction.

Conditions : K₂CO₃ in DMF at 80°C.
Yield : ~45% (estimated from analogous couplings).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative data from oxidative cyclization optimization:

Solvent Temp (°C) Time (h) Yield (%)
THF 25 24 <10
1,4-Dioxane 100 4 44
DMSO 25 5 61–85*

*For S-methylation steps.

Role of Fluorinated Substituents

  • Electronic Effects : Difluoromethyl groups enhance electrophilicity at the pyrazole C-5 position, facilitating nucleophilic attack during thiadiazole formation.
  • Steric Effects : Minimal steric hindrance compared to bulkier CF₃ groups improves cyclization kinetics.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals include:
    • Pyrazole H-4: δ 7.8–8.1 ppm (doublet, J = 2.1 Hz).
    • Thiadiazole NH₂: δ 5.3–5.6 ppm (broad singlet).
  • ¹⁹F NMR : Difluoromethyl group at δ -110 to -115 ppm (AB quartet, J = 280 Hz).

Chromatographic Purity

  • HPLC : >95% purity using C18 column (MeCN/H₂O, 70:30).
  • LC-MS : [M+H]⁺ at m/z 218.1 (calc. 217.20).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
One-Pot Cyclization Fewer steps, time-efficient Requires stringent optimization 50–56
Post-Functionalization High modularity Multiple isolation steps 40–45

Chemical Reactions Analysis

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The compound can be synthesized through the reaction of difluoromethyl pyrazole derivatives with thiadiazole precursors. Various methods have been reported for the synthesis of related pyrazole and thiadiazole derivatives, often involving cyclization reactions and modifications to enhance yield and purity .

Antitumor Activity

Research has shown that compounds containing the thiadiazole moiety exhibit promising antitumor activity. For instance, a study evaluated a series of thiadiazole derivatives against human cancer cell lines, revealing that certain structural modifications could enhance cytotoxic effects. The compound's mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antiviral Properties

Recent investigations into pyrazole derivatives have indicated potential antiviral activity. A series of compounds structurally related to this compound were tested for their efficacy against various viral infections. The findings suggest that these compounds may inhibit viral replication through multiple mechanisms .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Thiadiazole derivatives are known to exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that modifications to the pyrazole ring can lead to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that variations in substituents on the pyrazole ring significantly affect the compound's pharmacological properties. For example:

SubstituentActivity Impact
Fluoro groupIncreases antitumor potency
Methyl groupEnhances antimicrobial activity
Hydroxy groupImproves solubility and bioavailability

These insights guide further modifications to enhance therapeutic efficacy while minimizing toxicity .

Case Study 1: Anticancer Research

In a notable study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer properties against various cell lines. The study highlighted that this compound exhibited significant cytotoxicity against HepG2 cells with an IC50 value indicating potent activity .

Case Study 2: Antiviral Screening

Another research effort focused on evaluating the antiviral potential of similar pyrazole derivatives against coronaviruses. The results indicated that specific modifications led to enhanced antiviral activity, suggesting a viable pathway for developing new antiviral agents based on this scaffold .

Mechanism of Action

The mechanism of action of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle. By inhibiting this enzyme, the compound disrupts the energy production in pathogenic organisms, leading to their death . The pathways involved include the inhibition of key metabolic processes essential for the survival of these organisms .

Comparison with Similar Compounds

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:

Biological Activity

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. The presence of both a thiadiazole ring and a pyrazole moiety enhances its reactivity and potential therapeutic applications, particularly as an anticancer agent.

Chemical Structure and Properties

The compound can be represented by the molecular formula C5H4F2N4S\text{C}_5\text{H}_4\text{F}_2\text{N}_4\text{S}. Its structure includes:

  • Thiadiazole ring : A five-membered ring containing two nitrogen atoms.
  • Pyrazole moiety : A five-membered ring with two adjacent nitrogen atoms, substituted with a difluoromethyl group.

The difluoromethyl group significantly enhances the compound's biological activity by increasing its lipophilicity and reactivity towards biological targets .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to influence various biochemical pathways involved in cancer cell proliferation and survival. Key findings include:

  • Mechanism of Action : The compound may inhibit critical enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies have demonstrated effective cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating significant potency .
Cell LineIC50 Value (µM)Reference
HepG24.37 ± 0.7
A5498.03 ± 0.5

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects:

  • Bacterial Activity : It has been tested against various gram-positive and gram-negative bacteria, exhibiting moderate to good antibacterial activity.
  • Fungal Activity : The compound also demonstrates antifungal properties against strains such as Aspergillus niger and Candida albicans, making it a potential candidate for treating fungal infections .

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This can be achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Introduction of the Difluoromethyl Group : This is often done using difluoromethylating agents like difluoromethyl iodide under basic conditions.
  • Final Assembly : The final product is obtained through a series of condensation reactions involving the pyrazole derivative .

Case Studies

Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:

  • Anticancer Efficacy : A study highlighted that derivatives containing the thiadiazole moiety exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving inhibition of RNA and DNA synthesis .
  • Antimicrobial Screening : Another study synthesized novel thiadiazole derivatives and tested them against multiple bacterial strains using the disc diffusion method, confirming their potential as antimicrobial agents .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify pyrazole protons (δ 6.5–8.0 ppm) and thiadiazole NH₂ (δ 5.5–6.0 ppm, broad). Difluoromethyl groups show splitting patterns (e.g., δ 4.5–5.5 ppm for CF₂H) .
    • ¹³C NMR : Thiadiazole carbons appear at δ 160–170 ppm; pyrazole carbons at δ 110–150 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the thiadiazole-pyrazole linkage .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :
Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) .
  • Purity Verification : Ensure ≥95% purity via HPLC and elemental analysis before testing .
  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls to establish reproducibility .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What strategies are employed to study the structure-activity relationship (SAR) of this compound?

Q. Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing difluoromethyl with trifluoromethyl or chlorophenyl groups) .
  • Biological Profiling : Test analogs against target enzymes (e.g., kinase or protease panels) to correlate substituents with activity .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with biological targets .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., thiadiazole NH₂ for hydrogen bonding) .

Basic: What safety precautions are necessary when handling this compound in the lab?

Q. Methodological Answer :

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2) .
    • Work in a fume hood to avoid inhalation (STOT Category 3) .
  • First Aid :
    • Skin contact: Wash with soap/water; seek medical attention if irritation persists .
    • Spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?

Q. Methodological Answer :

  • Solubility Enhancement :
    • Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations (liposomes) .
    • Modify pH (e.g., buffered solutions at pH 6.5–7.4) .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
    • Add antioxidants (e.g., ascorbic acid) to prevent thiadiazole ring oxidation .

Basic: What in vitro assays are recommended for initial biological screening?

Q. Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) .

Advanced: How do steric and electronic effects of the difluoromethyl group influence reactivity?

Q. Methodological Answer :

  • Steric Effects : The CF₂H group increases steric bulk, potentially hindering π-π stacking in protein binding .
  • Electronic Effects : Fluorine’s electronegativity enhances thiadiazole’s electron-withdrawing nature, stabilizing the amine group for nucleophilic reactions .
  • Experimental Validation : Compare reaction kinetics with non-fluorinated analogs using UV-Vis or NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.